N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Properties
IUPAC Name |
N-ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-3-13-11-15(20-12-19-13)23-9-7-22(8-10-23)14-5-6-18-16(21-14)17-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXTZOHGZKNWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves multiple steps. One common method includes the reaction of 6-ethylpyrimidine-4-amine with N-ethylpiperazine under specific conditions to form the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
N-Phenylpyrazine-2-carboxamides: These compounds also exhibit antimicrobial activity but differ in their chemical structure and specific biological targets.
Indole derivatives: Known for their diverse biological activities, indole derivatives have a different core structure but share some similar therapeutic applications.
Benzothiazole derivatives: These compounds are used for their antibacterial properties and have a distinct chemical framework compared to pyrimidine derivatives.
This compound stands out due to its unique combination of pyrimidine and piperazine moieties, which contribute to its specific biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
